(S)-Ketorolac

Übersicht

Beschreibung

(S)-Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its potent analgesic and anti-inflammatory properties. It is the S-enantiomer of ketorolac, which means it is one of the two mirror-image forms of the molecule. This compound is commonly used to manage moderate to severe pain, particularly after surgeries, and is known for its effectiveness in reducing pain without the addictive properties associated with opioids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ketorolac typically involves the resolution of racemic ketorolac, which contains both the R- and S-enantiomers. One common method for the preparation of this compound involves the following steps:

Resolution of Racemic Ketorolac: This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and conversion back to the free acid.

Asymmetric Synthesis: Another approach involves the asymmetric synthesis of this compound using chiral catalysts or chiral auxiliaries to ensure the selective formation of the S-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale resolution techniques or asymmetric synthesis methods that are optimized for high yield and purity. The use of advanced chiral chromatography techniques allows for the efficient separation of the desired enantiomer from the racemic mixture.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Ketorolac undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketorolac quinone, while reduction may yield hydroketorolac.

Wissenschaftliche Forschungsanwendungen

(S)-Ketorolac has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.

Biology: Researchers use this compound to study its effects on cellular processes and its interactions with biological molecules.

Medicine: It is extensively studied for its analgesic and anti-inflammatory properties, as well as its potential use in treating various conditions such as postoperative pain and inflammation.

Industry: this compound is used in the pharmaceutical industry for the development of pain management medications.

Wirkmechanismus

(S)-Ketorolac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. The compound primarily targets COX-1 and COX-2 enzymes, leading to its analgesic and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.

Naproxen: An NSAID that is often used for pain relief and inflammation reduction.

Diclofenac: Known for its potent anti-inflammatory effects and used in various pain management therapies.

Uniqueness of (S)-Ketorolac

This compound is unique in its potency and effectiveness in managing moderate to severe pain, particularly in postoperative settings. Unlike some other NSAIDs, it is often preferred for its rapid onset of action and strong analgesic effects. Additionally, its use as the S-enantiomer ensures a more targeted and effective response compared to the racemic mixture.

Eigenschaften

IUPAC Name |

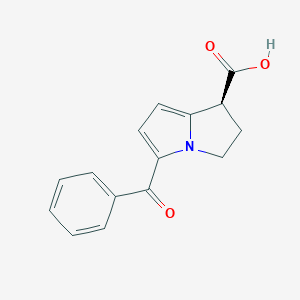

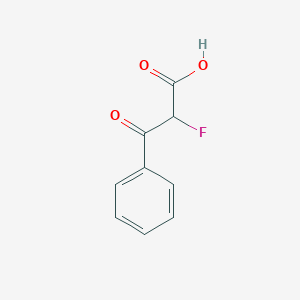

(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317534 | |

| Record name | (-)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66635-92-5 | |

| Record name | (-)-Ketorolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66635-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Ketorolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOROLAC, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H3TJ0A81K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-Ketorolac exert its analgesic and anti-inflammatory effects?

A1: this compound is the active enantiomer of the racemic drug ketorolac tromethamine and is primarily responsible for its analgesic and anti-inflammatory properties. These effects stem from its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. [, , , ] These enzymes catalyze the formation of prostaglandins, key mediators of inflammation and pain. By inhibiting COX enzymes, this compound effectively reduces prostaglandin production, thus alleviating pain and inflammation. [, , ]

Q2: What is the enantioselectivity of ketorolac in terms of COX inhibition?

A2: Research has consistently shown that the (S)-enantiomer of ketorolac demonstrates significantly higher potency in inhibiting both COX-1 and COX-2 enzymes compared to its (R)-counterpart. [, ] Studies using various in vitro systems, including guinea pig blood, human monocytes, and purified COX enzymes, confirm that this compound exhibits 100- to 500-fold greater potency than (R)-Ketorolac in inhibiting COX-2. [] This enantioselectivity highlights the crucial role of stereochemistry in determining the pharmacological activity of chiral drugs like ketorolac.

Q3: How does the potency of this compound compare to other NSAIDs?

A3: Studies indicate that this compound exhibits a higher potency in vivo compared to traditional NSAIDs like indomethacin and diclofenac sodium. [] This enhanced potency might be attributed to its physicochemical properties, specifically its lower lipophilicity. [] The lower distribution coefficient of this compound, compared to indomethacin and diclofenac sodium, suggests that it might achieve higher concentrations at its target sites, resulting in greater efficacy at lower doses. []

Q4: How does pregnancy impact the pharmacokinetics of this compound?

A4: Studies reveal a significant increase in the clearance of both (R)- and this compound in women at delivery compared to nonpregnant women and men. [, ] Specifically, clearance for both enantiomers was found to be 55% higher in women at delivery than in nonpregnant women of the same body weight. [] Moreover, women at delivery also exhibited a 27% higher distribution volume compared to nonpregnant women. [] This suggests a need for dosage adjustments during pregnancy and postpartum to ensure therapeutic efficacy and minimize potential risks.

Q5: Does the route of administration influence the pharmacokinetic profile of this compound?

A5: Yes, the route of administration influences the pharmacokinetic profile of this compound. Intravenous administration of racemic ketorolac results in a higher clearance and a larger volume of distribution for both (S)- and (R)-enantiomers in women shortly after cesarean delivery compared to the later postpartum period. [] Additionally, periarticular infiltration of ketorolac tromethamine in patients undergoing total hip or knee arthroplasty showed a higher clearance rate and variable volume of distribution for this compound compared to (R)-Ketorolac. [] These findings highlight the importance of considering the route of administration when evaluating the pharmacokinetics of this compound.

Q6: Are there any known alternative targets for (R)-Ketorolac?

A6: Intriguingly, research has uncovered a novel pharmacological activity associated with (R)-Ketorolac, the less active enantiomer in terms of COX inhibition. Studies demonstrate that (R)-Ketorolac acts as an inhibitor of Rac1 and Cdc42 GTPases. [, , , , , ] These GTPases are implicated in various cellular processes, including cell adhesion, migration, and invasion, which are crucial for cancer metastasis. [, ]

Q7: What is the significance of (R)-Ketorolac's GTPase inhibition in the context of cancer?

A7: The ability of (R)-Ketorolac to inhibit Rac1 and Cdc42 GTPases holds significant implications for cancer therapy, particularly in ovarian cancer. [, , , , , ] Studies have demonstrated that (R)-Ketorolac effectively inhibits ovarian cancer cell adhesion, migration, and invasion in vitro and reduces tumor cell implantation in vivo. [, , , , ] This novel pharmacological activity of (R)-Ketorolac, independent of its COX inhibition, presents a promising avenue for developing new therapeutic strategies for cancers where Rac1 and Cdc42 play critical roles.

Q8: How do the pharmacokinetic properties of (S)- and (R)-Ketorolac differ?

A8: Pharmacokinetic studies have consistently demonstrated significant differences in the disposition of (S)- and (R)-Ketorolac. [, , , ] Specifically, this compound exhibits a higher clearance rate compared to (R)-Ketorolac. [, , ] For instance, in a study involving intramuscular administration of racemic ketorolac, the clearance of this compound was found to be significantly higher (45.9 ± 10.1 ml/h/kg) than that of (R)-Ketorolac (19.0 ± 5.0 ml/h/kg). [] Additionally, the volume of distribution at steady state is significantly larger for this compound compared to its (R)-counterpart. [, ] These differences in pharmacokinetic parameters highlight the importance of considering the enantiospecific disposition of ketorolac in clinical settings.

Q9: What analytical methods are employed to study the pharmacokinetics of this compound?

A9: Various analytical methods have been developed and validated to study the enantioselective pharmacokinetics of ketorolac. [, , , , ] High-performance liquid chromatography (HPLC) coupled with chiral stationary phases is a widely used technique for the separation and quantification of ketorolac enantiomers in biological matrices. [, , , ] Capillary electrophoresis, employing cationic β-cyclodextrin derivatives as chiral selectors, has also been explored for the determination of ketorolac enantiomers in plasma. [] These analytical approaches enable researchers to accurately measure and monitor the concentrations of individual enantiomers, providing crucial insights into their pharmacokinetic profiles and potential drug interactions.

Q10: How is molecular docking used to understand the interactions of ketorolac enantiomers?

A10: Molecular docking studies have been employed to predict the chiral separation of ketorolac enantiomers using AGP (alpha-1-acid-glycoprotein) chiral columns. [] By simulating the binding of (R)- and this compound to the AGP stationary phase, researchers can estimate the binding energies and interaction types, providing insights into the elution order of the enantiomers. [] These computational approaches complement experimental findings and contribute to a deeper understanding of the enantioselective interactions of ketorolac with biological targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B28333.png)

![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)